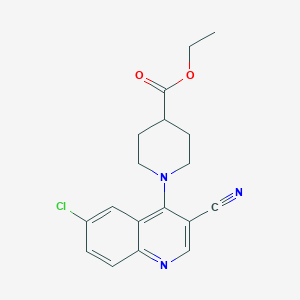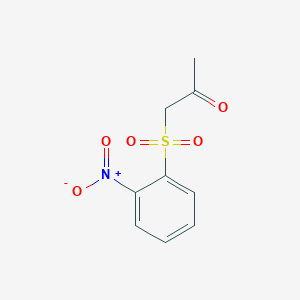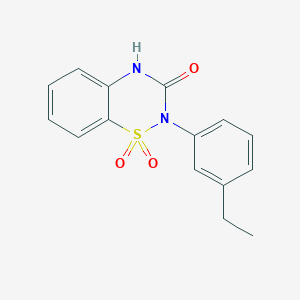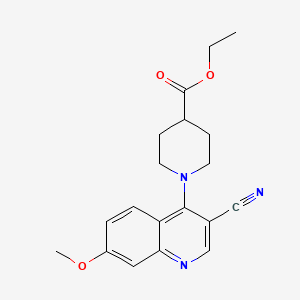
ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate is a compound that falls under the category of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate involves two nucleophilic replacement reactions . The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF . It was crystallized from methanol into the monoclinic P21/n space group with a single molecule in the asymmetric unit .Molecular Structure Analysis
The asymmetric unit contains one molecule of ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate . The presence of two bulky substituents in vicinal positions at the pyridine ring results in a rotation of the piperidine ring with respect to the bicyclic fragment .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The compound can be obtained via two synthetic routes . According to investigations, the most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF . It was crystallized from methanol into the monoclinic P21/n space group with a single molecule in the asymmetric unit .Mecanismo De Acción
Target of Action
It is known that quinolone derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activities .
Mode of Action
Quinolone derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinolone derivatives are known to influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Quinolone derivatives are known to have a wide range of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-24-18(23)12-5-7-22(8-6-12)17-13(10-20)11-21-16-4-3-14(19)9-15(16)17/h3-4,9,11-12H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGYFVMZMGVLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one](/img/structure/B6419920.png)
![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)
![3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6419929.png)


![4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6419957.png)
![2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B6419969.png)

![3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419985.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6419993.png)
![3-methyl-7-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6420001.png)
![3-ethyl-7-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6420009.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420015.png)